2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid
Description
2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities.
Properties
Molecular Formula |
C23H17NO3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C23H17NO3/c25-23(26)20-14-22(24-21-9-5-4-8-19(20)21)17-10-12-18(13-11-17)27-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,25,26) |
InChI Key |
XHJLZUNNYRRNSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid typically involves multiple steps. One common method starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes a Doebner reaction, amidation, reduction, acylation, and amination . The reaction conditions often involve the use of solvents like methanol and catalysts such as sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for better efficiency and control.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in modifying the quinoline ring or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential histone deacetylase inhibitor, which is crucial in cancer therapy.
Mechanism of Action
The mechanism by which 2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid exerts its effects involves its interaction with histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the induction of cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Shares a similar quinoline core but lacks the benzyloxy group.
2,3-Diphenylquinoline-4-carboxylic acid: Contains additional phenyl groups, which can alter its biological activity.
Uniqueness
2-[4-(benzyloxy)phenyl]-4-quinolinecarboxylic acid is unique due to its specific structure, which allows for strong hydrophobic interactions with residues in the active site of histone deacetylases. This structural feature contributes to its selectivity and potency as an inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
